molecular formula C15H9ClF3NO2 B11602819 3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one

3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one

Cat. No.: B11602819
M. Wt: 327.68 g/mol
InChI Key: DUALRDFUFSFIMI-UHFFFAOYSA-N
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Description

3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of a chloro and trifluoromethyl group on the phenyl ring, along with an amino group, adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as o-hydroxyaryl ketones and α-haloketones under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines and suitable leaving groups.

    Functionalization of the Phenyl Ring: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, appropriate solvents, and controlled temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-BROMO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
  • 3-{[2-CHLORO-5-(METHYL)PHENYL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
  • 3-{[2-CHLORO-5-(FLUORO)PHENYL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

Uniqueness

The presence of both chloro and trifluoromethyl groups on the phenyl ring, along with the benzofuran core, makes 3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C15H9ClF3NO2

Molecular Weight

327.68 g/mol

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)anilino]-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H9ClF3NO2/c16-11-6-5-8(15(17,18)19)7-12(11)20-13-9-3-1-2-4-10(9)14(21)22-13/h1-7,13,20H

InChI Key

DUALRDFUFSFIMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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